N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide

Description

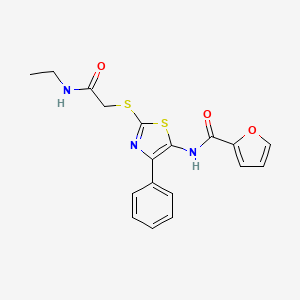

This compound features a thiazole core substituted at position 4 with a phenyl group and at position 2 with a (2-(ethylamino)-2-oxoethyl)thio moiety. The thiazol-5-yl group is further linked to a furan-2-carboxamide. However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-2-19-14(22)11-25-18-20-15(12-7-4-3-5-8-12)17(26-18)21-16(23)13-9-6-10-24-13/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXZKVCDSQJFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring, an ethylamino group, and a furan-2-carboxamide moiety. These structural elements are crucial for its biological activity, as they contribute to interactions with various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that thiazole derivatives, including this compound, can induce apoptosis in cancer cells. The compound has been shown to enhance the efficacy of traditional chemotherapy agents when used in combination therapies .

- Inhibition of the Nrf2 Pathway : This compound has been identified as an inhibitor of the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. In vitro studies suggest that it may promote apoptosis in cancer cells through this mechanism.

- Cytotoxic Effects : The compound's cytotoxicity has been evaluated against various cancer cell lines. For instance, thiazole-containing compounds often demonstrate significant cytotoxic effects, with IC50 values indicating their potency .

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Cellular Targets : The compound likely interacts with enzymes or receptors involved in disease processes, although specific targets remain to be fully elucidated.

- Induction of Apoptosis : Studies have shown that this compound can trigger both extrinsic and intrinsic apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazole compounds:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Induced apoptosis via Nrf2 inhibition | HeLa cells | 10 µM |

| Study 2 | Enhanced cytotoxicity when combined with doxorubicin | A431 cells | 5 µM |

| Study 3 | Significant anti-proliferative effects observed | U251 glioblastoma cells | 15 µM |

These findings underscore the potential of thiazole derivatives as therapeutic agents in cancer treatment.

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds 9–13 share a thiazolidinone backbone with thioxoacetamide substituents. Key differences include:

| Compound ID | Substituents at Key Positions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 9 | 4-chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | High yield, electron-withdrawing Cl |

| 10 | indol-3-ylmethylene, phenyl | 83 | 206–207 | Bulky indole group, higher melting pt |

| 12 | 5-nitro-2-furyl, 4-fluorophenyl | 53 | 155–156 | Nitro group lowers yield and melting pt |

| Target | ethylamino-oxoethylthio, phenyl, furan-2-carboxamide | N/A | N/A | Ethylamino may enhance solubility |

- Structural Insights: The target’s ethylamino-oxoethylthio group contrasts with the nitro-furyl (compound 12) or indole (compound 10) substituents. The ethylamino group could improve aqueous solubility compared to nitro or halogenated analogs, which are more lipophilic .

- Synthesis : Yields for analogs range from 53–90%, suggesting the target’s synthesis may require optimization depending on substituent reactivity.

Thiazolecarboxamide Derivatives (Evidences 4, 6)

Compounds such as 923226-70-4 () and 923139-08-6 () share the thiazolecarboxamide backbone but differ in substituents:

| Compound ID | Thiazole Substituents | Notes |

|---|---|---|

| 923226-70-4 | 3-methoxybenzylamino-oxoethyl | Methoxy enhances lipophilicity |

| 923139-08-6 | p-tolylamino-oxoethyl, cyclopropane | Cyclopropane may increase ring strain |

| Target | ethylamino-oxoethylthio, phenyl | Ethylamino balances polarity |

- Substituent Effects: The target’s ethylamino group provides a moderate balance between hydrophilicity and steric bulk compared to methoxybenzyl (hydrophobic) or cyclopropane (strained) groups.

Pharmacopeial Compounds (Evidences 2, 3)

Complex molecules like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () are β-lactam antibiotics. These differ significantly in structure and mechanism, limiting direct comparison. The target’s simpler thiazole-furan system may offer advantages in synthetic accessibility .

Q & A

Q. What are the critical considerations for synthesizing N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Introduction of the thioether linkage using alkylation reagents like 2-chloro-N-ethylacetamide under basic conditions (e.g., NaH in DMF).

- Step 3 : Coupling the furan-2-carboxamide moiety via amide bond formation using coupling agents such as HATU or EDCI with triethylamine (TEA) as a base .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures ensures purity >95% .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for the thiazole (δ 7.2–7.8 ppm), furan (δ 6.3–7.5 ppm), and ethylamino groups (δ 1.1–3.4 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 413.12) .

- Purity Assessment :

- HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm .

Q. How can researchers design initial biological activity screens for this compound?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .

- Anticancer : Sulforhodamine B (SRB) assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target Prediction : Use molecular docking (AutoDock Vina) to assess interactions with enzymes like DNA gyrase or tubulin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modifications :

- Replace the ethylamino group with cyclopropyl or benzyl substituents to enhance lipophilicity .

- Substitute the phenyl ring on the thiazole with electron-withdrawing groups (e.g., -CF₃) to improve target binding .

- Evaluation :

- Compare IC₅₀ values in dose-response assays (e.g., 0.1–100 µM) and assess toxicity in normal cells (e.g., HEK293) .

Q. How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ across studies)?

- Methodological Consistency :

- Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Orthogonal Validation :

- Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- Computational Cross-Check : Perform molecular dynamics simulations to verify docking poses over 100 ns trajectories .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets like kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Cellular Imaging :

- Confocal microscopy with fluorescent probes (e.g., Cy5-labeled compound) to track subcellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.